N,N,1-Trimethyl-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-1H-indazol-6-amine is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole and its derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1H-indazol-6-amine typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. One common method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another approach involves the use of organometallic reagents to form N–H ketimine species, followed by Cu(OAc)2-catalyzed reactions in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound often employ metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of byproducts and are scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,1-Trimethyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like oxygen or peroxides.
Reduction: Often employs reducing agents such as hydrogen or hydrides.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen, peroxides.
Reduction: Hydrogen, hydrides.
Substitution: Nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines .
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-1H-indazol-6-amine has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N,1-Trimethyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response regulation. This inhibition can lead to the suppression of tumor growth and enhanced immune response against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A parent compound with similar biological activities.
6-Substituted Aminoindazoles: Derivatives with enhanced anticancer properties.
Indole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N,N,1-Trimethyl-1H-indazol-6-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit IDO1 makes it particularly valuable in cancer research and therapy .
Eigenschaften
CAS-Nummer |
918903-64-7 |
---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N,N,1-trimethylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-11-13(3)10(8)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
BVPZVWKGMLOECD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.